molecular formula C14H14F2N2O2 B2577045 3,4-difluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide CAS No. 1396884-61-9

3,4-difluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide

Cat. No.: B2577045
CAS No.: 1396884-61-9
M. Wt: 280.275
InChI Key: GEWLTFZEWAKQJD-UHFFFAOYSA-N
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Description

The compound “3,4-difluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide” is a benzamide derivative with a pyrrole ring and a hydroxyethyl group attached to the nitrogen of the amide group. The benzene ring is substituted with two fluorine atoms at the 3rd and 4th positions .


Molecular Structure Analysis

The compound contains a benzene ring, making it aromatic. The presence of the amide group (-CONH2) introduces polarity to the molecule. The pyrrole ring is a five-membered ring containing one nitrogen atom, which also contributes to the compound’s aromaticity .


Chemical Reactions Analysis

Benzamides, in general, can undergo various reactions such as hydrolysis, reduction, and reactions with Grignard reagents. The pyrrole ring can undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atoms and the hydroxyethyl group could influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Chemical Synthesis and Reactions
Research in chemical synthesis often explores the reactivity and transformation of fluorinated compounds due to their importance in pharmaceuticals and agrochemicals. For example, fluorinated molecules, similar to the one , are utilized in the synthesis of elaborate difluorinated compounds from readily available fluorinated synthons, showcasing their role in developing new chemical entities with potential biological activity (Cui et al., 2023).

Drug Discovery and Development
Compounds with similar structures have been explored for their potential in drug discovery, particularly as intermediates or key components in the synthesis of drug candidates. For instance, synthesis strategies involving the manipulation of fluorinated benzamides have been developed to create novel antineoplastic agents, highlighting the significance of such compounds in medicinal chemistry research (Gong et al., 2010).

Pharmacological Studies
While direct applications of 3,4-difluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide in pharmacology were not found, research on related compounds demonstrates interest in understanding their binding properties and biological activities. Substituted benzamides, for example, have been investigated for their selective blockade of dopamine-D2 binding sites in the brain, which is relevant to the development of neuroleptic drugs (Hall et al., 1985).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process the compound is involved in. For instance, many benzamide derivatives are known to exhibit biological activity, such as antifungal activity .

Future Directions

The future directions for this compound could involve further studies to explore its potential applications, particularly if it exhibits biological activity. It could also be used as a starting point for the synthesis of other complex molecules .

Properties

IUPAC Name

3,4-difluoro-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O2/c1-18-6-2-3-12(18)13(19)8-17-14(20)9-4-5-10(15)11(16)7-9/h2-7,13,19H,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWLTFZEWAKQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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